Cas no 1349719-98-7 ((S)-JQ-35)

(S)-JQ-35 structure
Nome del prodotto:(S)-JQ-35
(S)-JQ-35 Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-JQ-35
- JQ-35, (S)-
- TEN-010
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-N-[3-(4-methyl-1-piperazinyl)propyl]-, (6S)-
- (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
- TEN010
- JQ-35-(S)?
- CHEMBL4297423
- NSC816555
- CS-0064969
- US10925881, Name (S)-JQ35
- DA-64664
- 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide, 4-(4-chlorophenyl)-2,3,9-trimethyl-N-(3-(4-methyl-1-piperazinyl)propyl)-, (6S)-
- EX-A3890
- BDBM483491
- AKOS040741901
- G16451
- 1349719-98-7
- Bet inhibitor ro6870810
- HY-117286
- Rg 6146
- DB15151
- (S)?-?JQ-?35
- RO6870810
- TA3QN7788D
- MS-29956
- RG6146
- 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
- Q27896195
- (S)-JQ35
- GTPL9118
- Bet inhibitor TEN-010
- UNII-TA3QN7788D
- SCHEMBL881288
- RG 6146 [WHO-DD]
- ZDC71998
- Ro-6870810
- NSC-816555
-
- Inchi: 1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1
- Chiave InChI: PKQXLRYFPSZKDU-QFIPXVFZSA-N
- Sorrisi: N12C(C)=NN=C1[C@H](CC(NCCCN1CCN(C)CC1)=O)N=C(C1=CC=C(Cl)C=C1)C1C(C)=C(C)SC=12
Proprietà calcolate
- Massa esatta: 539.2234076g/mol
- Massa monoisotopica: 539.2234076g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 37
- Conta legami ruotabili: 7
- Complessità: 817
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 107Ų
(S)-JQ-35 Informazioni sulla sicurezza
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(S)-JQ-35 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | S080839-10mg |
(S)\u200b-\u200bJQ-\u200b35 |
1349719-98-7 | 10mg |
$ 1400.00 | 2022-06-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50638-10mg |
(S)-JQ-35 (TEN-010) |
1349719-98-7 | 98% | 10mg |
¥2139.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50638-100mg |
(S)-JQ-35 (TEN-010) |
1349719-98-7 | 98% | 100mg |
¥10699.00 | 2023-09-07 | |
DC Chemicals | DC12191-250 mg |
JQ-35-(S) |
1349719-98-7 | >98% | 250mg |
$1200.0 | 2022-02-28 | |
eNovation Chemicals LLC | Y1245140-5mg |
JQ-35, (S)- |
1349719-98-7 | 98% | 5mg |
$340 | 2024-06-05 | |
ChemScence | CS-0064969-5mg |
(S)-JQ-35 |
1349719-98-7 | 98.98% | 5mg |
$150.0 | 2022-04-27 | |
MedChemExpress | HY-117286-10mM*1mLinDMSO |
(S)-JQ-35 |
1349719-98-7 | 99.46% | 10mM*1mLinDMSO |
¥1782 | 2023-07-26 | |
DC Chemicals | DC12191-250mg |
JQ-35-(S) |
1349719-98-7 | >98% | 250mg |
$1200.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1245140-5mg |
JQ-35, (S)- |
1349719-98-7 | 98% | 5mg |
$360 | 2025-02-20 | |
MedChemExpress | HY-117286-10mM*1 mL in DMSO |
(S)-JQ-35 |
1349719-98-7 | 99.46% | 10mM*1 mL in DMSO |
¥1782 | 2024-05-22 |
(S)-JQ-35 Letteratura correlata
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
1349719-98-7 ((S)-JQ-35) Prodotti correlati
- 3172-42-7(Salicylidene o-Chloroaniline)
- 1628776-51-1(7-bromo-5-oxa-2,6-diazaspiro3.4oct-6-ene)
- 1228312-14-8(tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate)
- 921996-11-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,6-difluorobenzamide)
- 17372-79-1(cinnolin-3-amine)
- 2034546-71-7(2,4-dimethoxy-N-{pyrazolo[1,5-a]pyridin-5-yl}benzamide)
- 6974-77-2(1-Bromo-3-chloro-2-methylpropane)
- 2138296-53-2(N-(propan-2-yl)-3-(pyrimidin-2-yl)furan-2-sulfonamide)
- 122351-87-5(5-(Chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole)
- 1807123-27-8(5-Chloro-2-ethyl-3-fluorotoluene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1349719-98-7)(S)-JQ-35

Purezza:99%/99%/99%/99%/99%
Quantità:10mg/25mg/50mg/100mg/250mg
Prezzo ($):162.0/196.0/238.0/348.0/697.0